[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
Overview
Description
“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a type of heterocycle, which is a ring of atoms containing at least two different elements . This compound has been used in the synthesis of numerous heterocyclic compounds .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, one study used a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7-(aryl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . Another study reported the synthesis of desired 1,2,4‐triazolo[1,5‐a]pyridine‐2‐carboxylate targets through a condensation step between sulfilimines and a nitrile oxide species .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions. For example, it has been used as a benign and expedient catalyst for the synthesis of numerous heterocyclic compounds under solvent-free conditions at 100 °C via a cooperative geminal-vinylogous anomeric based oxidation .
Scientific Research Applications
Synthesis Techniques and Derivatives
- The compound [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile and its derivatives have been synthesized through various methods. Notably, a method involving the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole has been developed, leading to the synthesis of new compounds characterized by NMR, IR, UV, MS, and elemental analyses (Ranjbar‐Karimi et al., 2010). Moreover, 2-alkylamino derivatives of this compound have been obtained through the reaction of ketone isothiosemicarbazones, showcasing moderate yields (Yamazaki et al., 1994).
Novel Synthetic Strategies
- Innovative strategies for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton have been developed. One such method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for efficient, metal-free synthesis characterized by short reaction times and high yields (Zheng et al., 2014).
Environmental Considerations in Synthesis
- The synthesis of various substituted derivatives of 1,2,4-triazolo[1,5-a]pyridine-6-carbonitriles has been demonstrated using environmentally friendly solvents like water. This method emphasizes short reaction times and broad substrate scope, highlighting the potential for sustainable chemical synthesis (Gol et al., 2019).
Antimicrobial Activity Studies
- Some derivatives of this compound have been evaluated for their antimicrobial properties. Studies have shown significant biological activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Suresh et al., 2016).
Crystal Structure and Molecular Dynamics
- The crystal structure and molecular dynamics of certain [1,2,4]Triazolo[1,5-a]pyridine derivatives have been explored. These studies provide valuable insights into their electronic and intermolecular interactional characteristics, which are crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Antioxidant Activity and Toxicity Studies
- Research on the antioxidant properties and potential toxicity of [1,2,4]Triazolo[1,5-a]pyridine derivatives has been conducted. This includes investigating their effects on erythrocyte membranes and their ability to inhibit the formation of reactive oxygen species, providing a foundation for considering these compounds as potential antioxidants (Smolsky et al., 2022).
Green Chemistry Approaches
- A green chemistry approach has been employed for the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines in aqueous medium using microwaves or ultrasonic waves. This method emphasizes rapid, efficient, and environmentally friendly synthesis, contributing to the sustainable development of chemical processes (Dandia et al., 2007).
Mechanism of Action
- This receptor plays a crucial role in immune regulation and inflammation. Inhibiting RORγt can modulate immune responses . PHD-1 is involved in oxygen sensing and cellular adaptation. Inhibition of PHD-1 may impact hypoxia-related pathways . These kinases are essential for cytokine signaling and immune responses. Inhibition of JAKs can affect inflammatory pathways .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDKIFOOGMKSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731273 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-23-6 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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